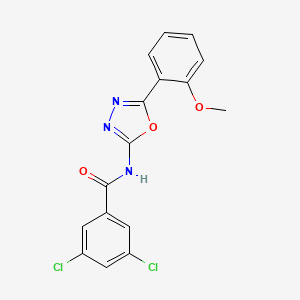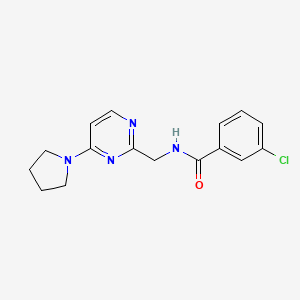
N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the alkylation of a precursor molecule with a suitable alkylating agent. For instance, the synthesis of 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole involved the alkylation of the desmethyl precursor with [11C]methyl trifluoromethanesulfonate in N,N-dimethyl-formamide at room temperature . This suggests that a similar approach could potentially be used for the synthesis of "N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide," albeit with a different set of precursors and alkylating agents.
Molecular Structure Analysis
The molecular structure of compounds with complex substituents can be determined using X-ray diffraction analysis. For example, the crystal structure of N-[(6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide was elucidated using this technique, revealing that it crystallized in the triclinic system with specific cell parameters and intermolecular hydrogen bonds . This information is crucial for understanding the three-dimensional arrangement of atoms in a molecule and can provide insights into the potential molecular structure of "N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide."
Chemical Reactions Analysis
The chemical reactions of compounds can be influenced by their functional groups and structural features. The compound 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole is a reversible inhibitor of acetylcholinesterase (AChE), indicating that it can interact with biological targets through non-covalent interactions . This suggests that "N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide" may also exhibit specific chemical reactivity, particularly with biological molecules, due to the presence of similar functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the nature of its substituents. For instance, the presence of a methoxy group and a piperidinyl moiety can affect the solubility, permeability, and binding affinity of the compound . The crystallographic data provided for a related compound can also give clues about the compound's stability, melting point, and potential for forming intermolecular interactions . These properties are essential for understanding the behavior of the compound under different conditions and for predicting its suitability for various applications.
科学的研究の応用
Arylsulfonamide Derivatives in Adrenergic Receptor Antagonism
A study by Rak et al. (2016) explored arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines, including compounds structurally similar to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. These compounds showed high affinity for the α1-adrenoceptor, indicating potential applications in uroselective adrenergic receptor antagonism (Rak et al., 2016).
Acetylcholinesterase Inhibition
Sugimoto et al. (1995) investigated compounds including 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, which is structurally related to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. These compounds were potent anti-acetylcholinesterase (anti-AChE) inhibitors, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1995).
Asymmetric Synthesis of Alkaloids
Hirai et al. (1992) described the asymmetric synthesis of heteroyohimbine and related alkaloids, employing piperidine derivatives similar to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. This study indicates the compound's potential use in the synthetic pathway of complex alkaloids (Hirai et al., 1992).
Antagonism in Cannabinoid Receptors
Shim et al. (2002) studied the molecular interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Compounds structurally related to N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide could potentially contribute to this field of research (Shim et al., 2002).
Spiro Oxindole Alkaloids Synthesis
Bell et al. (2000) discussed the synthesis of spiro oxindole alkaloids, utilizing compounds like 3-Methylideneindolin-2-one (3-methylideneoxindole), which shares structural characteristics with N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide. This research points to applications in the production of complex organic compounds (Bell et al., 2000).
5-HT1A Receptor Antagonism
Craven et al. (1994) explored the effects of compounds on 5-hydroxytryptamine-containing neurons, which could imply applications of N1-(2-methoxyethyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide in the modulation of serotonin receptors (Craven et al., 1994).
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-24-12-8-17-14-16(6-7-18(17)24)19(25-10-4-3-5-11-25)15-23-21(27)20(26)22-9-13-28-2/h6-7,14,19H,3-5,8-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNGJTAGDTVTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B3006944.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea](/img/structure/B3006955.png)
![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)
![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)




![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)
